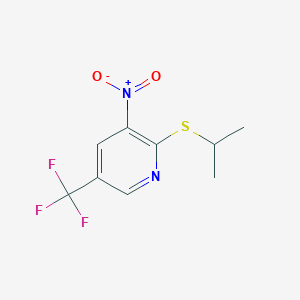

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

Description

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (CAS: 1881330-66-0) is a nitropyridine derivative characterized by a trifluoromethyl group at position 5, a nitro group at position 3, and a propan-2-ylsulfanyl (isopropylthio) substituent at position 2 . This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl and nitro groups, which enhance electrophilic reactivity and metabolic stability.

Properties

IUPAC Name |

3-nitro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXKFPJLLBPMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of the nitro group to the pyridine ring.

Thioether Formation: Substitution reaction to introduce the propan-2-ylsulfanyl group.

Trifluoromethylation: Addition of the trifluoromethyl group.

Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), sulfur-containing compounds (e.g., thiols), and trifluoromethylating agents (e.g., trifluoromethyl iodide).

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development due to its unique functional groups.

Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Compounds and Substituent Profiles

Key Observations :

- Steric and Electronic Effects : The propan-2-ylsulfanyl group in the target compound introduces greater steric hindrance compared to the linear propylsulfanyl analog, which may reduce nucleophilic attack at position 2 . Methoxy (electron-donating) vs. sulfanyl (electron-withdrawing) substituents alter electronic density on the pyridine ring, affecting reactivity in cycloadditions or substitution reactions .

- Melting Points : Compound 7e , with a bulky benzyloxy group, exhibits a high melting point (122–125°C), likely due to enhanced π-π stacking and hydrogen bonding. The target compound’s melting point is unreported, but sulfanyl groups generally lower melting points compared to hydroxyl or nitro-substituted analogs .

Key Observations :

- Nucleophilic Substitution : The target compound’s synthesis likely parallels methods in , where pyridinyl chlorides react with thiols. Sodium hydride in THF is a common base for deprotonating thiols .

- Functional Group Compatibility : The trifluoromethyl group stabilizes the pyridine ring against harsh conditions, enabling reactions with electrophiles or participation in 1,3-dipolar cycloadditions .

Spectral and Analytical Data

Table 3: NMR and HRMS Data Highlights

Key Observations :

- The trifluoromethyl group in 7e appears at ~154 ppm in ¹³C NMR, consistent with strong electron-withdrawing effects. Nitro groups typically resonate near 148 ppm .

- Benzylthio substituents (e.g., 2l ) show aromatic proton signals at 7.3–7.45 ppm, absent in the target compound’s isopropylthio group, which would exhibit simpler splitting patterns .

Biological Activity

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following attributes:

- Molecular Formula : C₆H₃F₃N₂O₃S

- Molecular Weight : 208.096 g/mol

- CAS Number : 99368-66-8

| Property | Value |

|---|---|

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 345.5 ± 42.0 °C at 760 mmHg |

| Melting Point | 158 °C |

| Flash Point | 162.7 ± 27.9 °C |

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. A study demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines, including:

- HCT116 (Colorectal Cancer)

- A549 (Lung Cancer)

- K562 (Leukemia)

The half-maximal inhibitory concentration (IC₅₀) values for these compounds ranged from 0.55 µM to 7.22 µM, indicating potent activity against these cell lines .

The biological activity of this compound may be attributed to its ability to disrupt cellular processes such as:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis in sensitive cancer cells.

- Inhibition of DNA/RNA Synthesis : Treatment with the compound resulted in decreased incorporation of BrdU and BrU, markers for DNA and RNA synthesis, respectively, suggesting a halt in cellular proliferation .

Case Studies

-

Study on Cytotoxicity :

- A comprehensive study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines.

- Results indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some showing selectivity for cancerous cells over normal fibroblasts .

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.